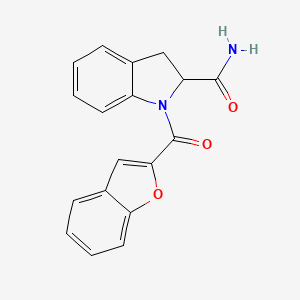

1-(ベンゾフラン-2-カルボニル)インドリン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Physical And Chemical Properties Analysis

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide has a molecular formula of C18H14N2O3 and a molecular weight of 306.321.科学的研究の応用

酵素阻害

インドール誘導体のカルボキサミド部位、特に2位と3位に存在するものは、これらの化合物に独自の阻害特性を付与します。BFIは、水素結合を介してさまざまな酵素やタンパク質と相互作用し、多くの場合、その活性を阻害します。研究者らは、HLGP、HIV-1、レニンなどの酵素に対するBFIの阻害効果を調査してきました。 特に、BFIはHIV-1阻害の対照としてネビラピンとエファビレンツと比較されてきました .

医薬品化学

BFIを含むインドール化合物は、医薬品化学において重要な役割を果たします。インドール骨格は、アミノ酸トリプトファン、神経伝達物質セロトニン、およびさまざまな植物由来アルカロイドなどの必須分子に現れます。研究者らは、インドール誘導体の多様な生物学的特性のために、その合成と評価を行ってきました。 BFIは、置換可能な7つの部位があり、部位1、2、および3は特に重要な反応部位です .

創薬と開発

BFIの構造活性相関は、広範囲にわたって研究されてきました。特定の置換がその特性にどのように影響するかを理解することで、研究者はBFIを最大限の薬理活性のために最適化することを目指しています。 コンピューター支援創薬はこのプロセスにおいて重要な役割を果たし、BFIと標的タンパク質や酵素の相互作用を予測するのに役立ちます .

がん研究

インドール系化合物は、抗がん特性を示すことが示されています。BFIのユニークな構造と細胞経路との潜在的な相互作用は、がん治療におけるさらなる調査の興味深い対象となっています。

要約すると、1-(ベンゾフラン-2-カルボニル)インドリン-2-カルボキサミド(BFI)は、酵素阻害、医薬品化学、創薬、抗ウイルス応用、神経疾患、およびがん研究にわたって研究の有望な道を開きます。 BFIの多面的な特性は、詳細な調査に値する化合物となります . 特定のアプリケーションについてより詳細な情報が必要な場合は、お気軽にお問い合わせください!

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, including those with a carboxamide moiety at positions 2 and 3, have unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

将来の方向性

生化学分析

Biochemical Properties

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds with a variety of enzymes and proteins. This interaction often results in the inhibition of enzyme activity, which can be leveraged for therapeutic purposes. For instance, indole derivatives, including 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide, have been shown to inhibit enzymes such as HIV-1 reverse transcriptase and renin . These interactions are crucial for the compound’s potential use in treating viral infections and hypertension.

Cellular Effects

The effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular function. For instance, the compound’s interaction with HIV-1 reverse transcriptase prevents the replication of the virus, highlighting its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For instance, indole derivatives have been shown to cause cytotoxicity in certain cell lines at elevated concentrations, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect its efficacy and toxicity, as metabolic products may have different biological activities . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be transported into cells via specific transporters, where it can exert its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

特性

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJASIXWJVHXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)

![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)

![3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2368033.png)

![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)

![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)

![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)

![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)

![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)